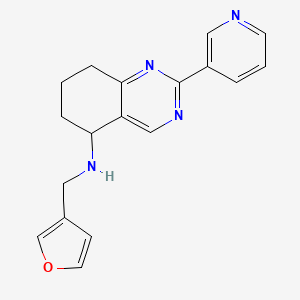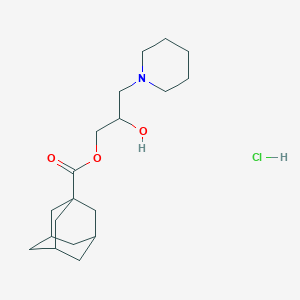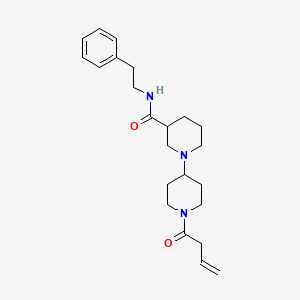
N-(3-furylmethyl)-2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-furylmethyl)-2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinamine, also known as FH-4, is a synthetic compound that has been widely used in scientific research due to its unique chemical structure and potential biological activities. This compound belongs to the class of quinazoline derivatives and has been shown to exhibit various biochemical and physiological effects that make it an attractive candidate for further investigation.
Mécanisme D'action
The mechanism of action of N-(3-furylmethyl)-2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinamine is not fully understood, but it has been shown to interact with various molecular targets in the cell. One proposed mechanism involves the inhibition of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. This compound has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in various cellular processes such as cell proliferation and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects that make it an attractive candidate for further investigation. It has been shown to have antioxidant properties, which can help protect cells from oxidative damage. Additionally, this compound has been shown to have anti-inflammatory properties, which can help reduce inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-furylmethyl)-2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinamine in lab experiments is its unique chemical structure, which allows for the investigation of its potential biological activities. Additionally, this compound has been shown to be relatively stable under various experimental conditions, which makes it an attractive candidate for further investigation. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with in certain assays.
Orientations Futures
There are several future directions for the investigation of N-(3-furylmethyl)-2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinamine. One area of interest is the development of this compound analogs with improved solubility and bioavailability. Additionally, further investigation is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, the use of this compound in combination with other therapeutic agents may provide a more effective treatment for various diseases.
Méthodes De Synthèse
The synthesis of N-(3-furylmethyl)-2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinamine involves a multi-step process that starts with the reaction of 3-pyridinecarboxaldehyde with 3-furylmethylamine to form the corresponding Schiff base. This intermediate is then reduced with sodium borohydride to yield the desired product, this compound. The overall yield of this synthesis method is approximately 60%, and the purity of the final compound can be ensured through various purification techniques such as column chromatography.
Applications De Recherche Scientifique
N-(3-furylmethyl)-2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinamine has been extensively studied for its potential use as a therapeutic agent for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to exhibit anti-tumor activity by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
N-(furan-3-ylmethyl)-2-pyridin-3-yl-5,6,7,8-tetrahydroquinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O/c1-4-16(20-9-13-6-8-23-12-13)15-11-21-18(22-17(15)5-1)14-3-2-7-19-10-14/h2-3,6-8,10-12,16,20H,1,4-5,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBZMGTVDFCIIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CN=C(N=C2C1)C3=CN=CC=C3)NCC4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-methyl-1-piperidinyl)carbonyl]-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B6024300.png)
![5-{[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-(3-pyridinyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B6024307.png)
![N'-[(5-bromo-1H-indol-3-yl)methylene]isonicotinohydrazide](/img/structure/B6024310.png)

![N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}nicotinamide](/img/structure/B6024313.png)
![1-(ethylsulfonyl)-N'-[(3-phenyl-1H-pyrazol-4-yl)methylene]-3-piperidinecarbohydrazide](/img/structure/B6024317.png)
![N-(3,4-dichlorophenyl)-2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetamide](/img/structure/B6024325.png)
![N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B6024330.png)
![N-(3-chlorophenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide](/img/structure/B6024346.png)
![ethyl 2-(acetylamino)-5,5,6-trimethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B6024355.png)
![2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)thio]methyl}-4-{1-[(2-methylphenyl)amino]propylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6024369.png)
![N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]-1-[2-(4-morpholinyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6024374.png)
![N-[4-(benzoylamino)-3-methylphenyl]-4-methoxybenzamide](/img/structure/B6024377.png)
